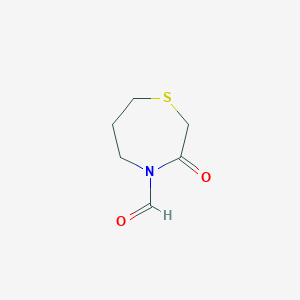
3-Oxo-1,4-thiazepane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,4-thiazepane-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thiazepane derivatives exhibit promising anticancer properties. For instance, a study demonstrated that certain thiazepane compounds could inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, ultimately affecting gene expression related to cell cycle regulation and apoptosis .
Neurological Applications
3-Oxo-1,4-thiazepane-4-carbaldehyde derivatives have been explored for their potential as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4). These compounds showed favorable permeability across the blood-brain barrier, making them candidates for treating neurological disorders such as schizophrenia and anxiety .
Antiviral Properties
Thiazepanes have also been investigated for their antiviral activities. Some derivatives have shown effectiveness against viral infections by targeting specific viral proteins, thus preventing replication. This application is particularly relevant in the context of emerging viral threats .
Synthetic Applications
Synthesis of Complex Molecules
The compound serves as a versatile building block in synthetic chemistry. It can undergo various reactions, including cyclization and functionalization, to yield complex heterocyclic structures. For example, a one-pot Ugi reaction involving this compound has been reported to produce diverse cyclic thiazepine derivatives with potential biological activities .
Drug Development
The synthesis of novel thiazepane derivatives often utilizes this compound as an intermediate. These derivatives are being developed as potential drug candidates targeting various biological pathways, including those involved in inflammation and metabolic disorders .
Case Studies
Propriétés
Numéro CAS |
111073-15-5 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
3-oxo-1,4-thiazepane-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO2S/c8-5-7-2-1-3-10-4-6(7)9/h5H,1-4H2 |
Clé InChI |
ONBFCRTYSLBMRQ-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CSC1)C=O |
SMILES canonique |
C1CN(C(=O)CSC1)C=O |
Synonymes |
1,4-Thiazepine-4(5H)-carboxaldehyde, tetrahydro-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















